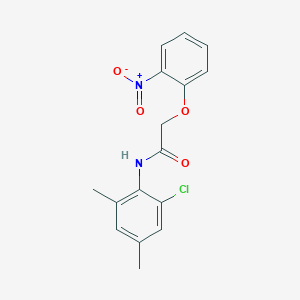

![molecular formula C10H12N4O2S B5628198 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of thieno[2,3-d]pyrimidin derivatives, including compounds similar to 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, often involves multi-step reactions starting from basic thiophene or pyrimidine structures. For example, the synthesis can include condensation, cyclization, and substitution reactions, utilizing starting materials such as ethyl mercaptoacetate or chloroacetate and various catalysts or reagents to achieve the desired product (Cai Dejiao, 2011).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by a fused ring system combining thiophene and pyrimidine moieties. Advanced techniques such as X-ray crystallography and density functional theory (DFT) are used to determine and analyze the crystal structure, bond lengths, bond angles, and overall geometry of these compounds. For instance, studies have determined the crystal system and space group of related compounds, providing insights into their molecular electrostatic potential and intermolecular interactions (Pei Huang et al., 2020).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin derivatives undergo various chemical reactions, including cyclization, substitution, and hydrazinolysis, leading to the formation of novel compounds with diverse functional groups. These reactions are crucial for modifying the chemical structure and properties of the base molecule for specific applications. The reactivity of these compounds can be influenced by different substituents on the thiophene and pyrimidine rings, affecting their potential biological and pharmacological activities (S. Tumkevičius, 1994).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing essential data for their processing and formulation in different applications.

Chemical Properties Analysis

Thieno[2,3-d]pyrimidin derivatives exhibit a range of chemical properties, including antimicrobial, antifungal, and antitumor activities. Their chemical behavior is significantly influenced by the nature of substituents attached to the core structure, which can enhance their biological activity and selectivity towards specific targets. Studies have shown that specific derivatives exhibit marked inhibition against various cancer cell lines, indicating their potential as anticancer agents (Pei Huang et al., 2020).

Wirkmechanismus

While the exact mechanism of action of “2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide” is not specified in the retrieved papers, thieno[2,3-d]pyrimidin-4-one derivatives have been found to display antimycobacterial activity . This suggests that they may act by inhibiting the growth of Mycobacterium tuberculosis.

Zukünftige Richtungen

The development of new anti-TB compounds is critical to reduce TB incidence and accomplish the End TB Strategy milestone . Thieno[2,3-d]pyrimidin-4-one derivatives, including “2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide”, may have potential in this regard. Future research could focus on further optimizing these compounds and assessing their efficacy in preclinical and clinical studies.

Eigenschaften

IUPAC Name |

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-2-6-3-7-9(17-6)12-5-14(10(7)16)4-8(15)13-11/h3,5H,2,4,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHULMCVJIYLBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5628116.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5628122.png)

![N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea](/img/structure/B5628127.png)

![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628134.png)

![1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5628141.png)

![4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine](/img/structure/B5628142.png)

![(3R*,4S*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5628150.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5628153.png)

![5-((2S)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B5628163.png)

![[(3aS*,9bS*)-2-(2-methyl-3-furoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5628176.png)

![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)